Sodium [1,1'-biphenyl]-2-olate
Overview
Description
Mechanism of Action
Target of Action
Similar biphenyl compounds have been known to interact with various receptors and enzymes in the body
Mode of Action
It’s known that the interaction of a compound with its targets often results in changes in cellular processes . The specific changes induced by Sodium [1,1’-biphenyl]-2-olate would depend on its targets and the nature of its interaction with them.
Biochemical Pathways
The compound’s interaction with its targets could potentially influence various biochemical pathways . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The compound’s interaction with its targets could potentially lead to various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of Sodium [1,1’-biphenyl]-2-olate could be influenced by various environmental factors. These could include the physiological conditions under which the compound is administered, as well as external factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzoxyproline can be synthesized through the reaction of L-proline with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for carbobenzoxyproline are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxyproline undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert carbobenzoxyproline into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Carbobenzoxyproline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as an inhibitor of prolidase, making it valuable in the study of prolidase deficiency and related metabolic disorders.
Medicine: Research on carbobenzoxyproline contributes to understanding its potential therapeutic applications, particularly in enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-carbobenzyloxy-L-proline
- Benzyloxycarbonyl-L-proline
- Carbobenzoxy-L-proline
Uniqueness
Carbobenzoxyproline is unique due to its specific inhibitory action on prolidase, which distinguishes it from other similar compounds. Its ability to inhibit prolidase makes it particularly valuable in research focused on prolidase deficiency and related metabolic disorders .
Biological Activity
Sodium [1,1'-biphenyl]-2-olate, also known as sodium 2-phenylphenolate or sodium biphenylate, is a sodium salt derived from biphenyl-2-ol. This compound has garnered attention due to its various biological activities, including antimicrobial properties, endocrine disruption potential, and genotoxicity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Chemical Name : this compound
- Molecular Formula : C₁₂H₉O.Na
- Molecular Weight : 192.19 g/mol
- CAS Number : 132-27-4
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound. It has been shown to possess significant activity against various bacterial strains. A notable study indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Gram-positive bacteria, including resistant strains like MRSA.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Enterococcus faecalis | 8 |
Clostridioides difficile | 16 |
These results suggest potential applications in clinical settings for treating infections caused by resistant bacteria .
2. Endocrine Disruption Potential
Research has indicated that this compound can exhibit endocrine-disrupting properties. In vitro studies have demonstrated its ability to interact with estrogen receptors, potentially leading to hormonal imbalances. The compound has been linked to changes in reproductive health markers in animal models .
3. Genotoxicity
This compound has been assessed for its genotoxic effects through various assays. In vivo studies on Fischer 344 rats showed that exposure to this compound led to DNA adduct formation and breaks in the urinary bladder tissues. Notably, long-term dietary studies indicated a correlation between this compound exposure and the development of urinary bladder tumors in male rats .
Case Study 1: Long-term Exposure in Rodents
A significant study evaluated the effects of this compound in B6C3F1 mice over a period of 96 weeks. The study revealed that while there were no immediate cancer-related effects observed at lower doses, higher doses resulted in significant weight loss and alterations in urinary specific gravity. Histopathological examinations indicated structural changes in the bladder epithelium at elevated exposure levels .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on its antimicrobial efficacy, this compound was tested against a panel of multidrug-resistant pathogens. The results demonstrated consistent antimicrobial activity across different strains, suggesting its potential utility as an alternative treatment option in antibiotic-resistant infections .
Properties
CAS No. |
132-27-4 |
---|---|
Molecular Formula |
C12H10NaO |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-phenylphenolate |
InChI |
InChI=1S/C12H10O.Na/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H; |
InChI Key |
UQPLZHUFLPDORW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2O.[Na] |
Key on ui other cas no. |
132-27-4 6152-33-6 |
physical_description |
Sodium o-phenylphenoxide is a beige flaky solid. pH of saturated solution in water: 12.0-13.5. (NTP, 1992) |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Related CAS |
90-43-7 (Parent) |
solubility |
greater than or equal to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
2-hydroxybiphenyl 2-hydroxydiphenyl 2-phenylphenol 2-phenylphenol sodium Dowicide Lyorthol o-phenylphenate o-phenylphenol ortho-phenylphenate orthophenylphenol sodium o-phenylphenoate sodium ortho-phenylphenate sodium ortho-phenylphenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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